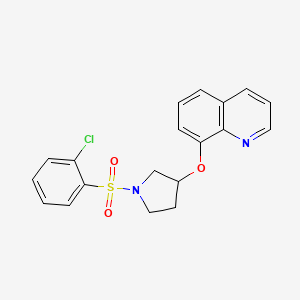

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAEXNZNPOYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors or by functionalizing preformed pyrrolidine rings.

Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions.

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Coupling of the Pyrrolidine and Quinoline Units: The final step involves the etherification of the quinoline core with the sulfonylated pyrrolidine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline or sulfonyl derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications

- Heterocyclic Flexibility : Piperidine-based analogs (e.g., CAS 2034557-08-7) may adopt more extended conformations compared to pyrrolidine-containing structures, affecting pharmacokinetics .

- Solubility and Bioavailability : Imidazole or pyridine substituents (e.g., CAS 2640828-52-8) could enhance aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a quinoline core linked to a pyrrolidine ring through an ether bond, along with a sulfonyl group, presents opportunities for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name:

| Property | Details |

|---|---|

| IUPAC Name | 8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

| Molecular Formula | C19H17ClN2O3S |

| Molecular Weight | 372.87 g/mol |

| CAS Number | 2034242-22-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are believed to enhance its binding affinity to various enzymes and receptors, potentially leading to significant biological effects. The mechanism of action may involve:

- Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline possess notable antimicrobial properties. For instance, compounds containing the 8-hydroxyquinoline (8-HQ) moiety have demonstrated effectiveness against various pathogens, including bacteria and fungi. In one study, derivatives were screened against pathogenic strains, revealing significant inhibition zones compared to standard drugs .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, a derivative showed no cytotoxicity at concentrations up to 200 µM while effectively inhibiting the growth of cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Activity : A study evaluated the antiviral properties against H5N1 avian influenza viruses, with certain derivatives showing up to 91.2% inhibition of virus growth while maintaining low cytotoxicity .

- Structure–Activity Relationship (SAR) : The lipophilicity and electronic properties were found to influence the biological activity significantly. Compounds with higher lipophilicity exhibited better antiviral activity .

- Antibacterial Evaluation : In another study, various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects with inhibition zones comparable to established antibiotics .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.